(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate
Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate: is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an alkenyl ether group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected intermediate is then subjected to further reactions to introduce the alkenyl ether group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases. Additionally, it serves as a building block in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc protecting group plays a crucial role in ensuring the stability and reactivity of the compound during synthesis.
Comparison with Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate: is unique due to its specific structural features, including the Boc protecting group and the alkenyl ether group. Similar compounds include:
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Used in the synthesis of chiral β-hydroxy acids.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: Another Boc-protected amino acid derivative.
These compounds share the Boc protecting group but differ in their functional groups and applications.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pent-4-enoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-6-7-8-9-19-10-11(12(16)18-5)15-13(17)20-14(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,15,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVLDATEWKNNN-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCCC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCCC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730246 | |
Record name | Methyl N-(tert-butoxycarbonyl)-O-pent-4-en-1-yl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790304-99-3 | |
Record name | Methyl N-(tert-butoxycarbonyl)-O-pent-4-en-1-yl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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